alcaloidi esahidrobenzofenantridina

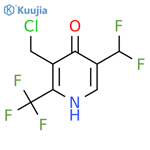

Hexahydrobenzophenanthridine alkaloids are a class of natural products found in various plants, particularly those belonging to the Solanaceae family. These alkaloids possess a diverse range of biological activities including antitumor, antimicrobial, and neuroprotective effects. Structurally, these compounds feature a hexahydrobenzophenanthridine nucleus with varied substituents that contribute to their distinctive pharmacological properties.

Hexahydrobenzophenanthridine alkaloids have been isolated from sources such as Datura stramonium (Jimsonweed) and other Solanaceae species. Their applications in medicinal research are extensive, with ongoing studies exploring their potential therapeutic uses. Due to their complex structures, these alkaloids often require sophisticated synthesis methods or can be extracted from plant materials using specific techniques.

Research on hexahydrobenzophenanthridine alkaloids continues to uncover new insights into their mechanisms of action and clinical implications, making them a promising area of study in natural product chemistry and drug discovery.

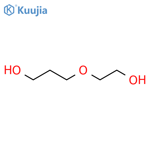

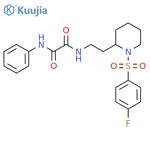

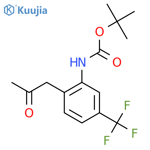

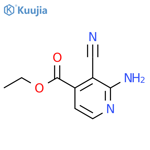

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

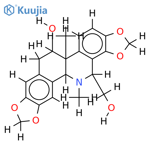

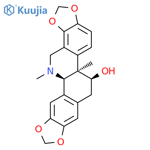

|

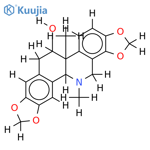

(+-)-11-epi-corynoli | 51151-82-7 | C21H21NO5 |

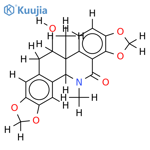

|

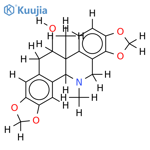

(+-)-11-epi-corynoli | 83607-67-4 | C21H21NO5 |

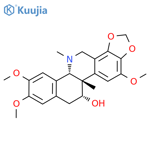

|

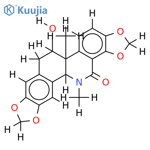

(+-)-13-methyl-6-oxo-chelidonine | 82950-95-6 | C21H19NO6 |

|

(+-)-6alpha-hydroxymethyl-13-methyl-chelidonine | 67998-93-0 | C22H23NO6 |

|

(1S,13S,21R)-4,16,17-Trimethoxy-1,12-dimethyl-6,8-dioxa-12-azapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-2,4,9,14,16,18-hexaen-21-ol | 96935-26-1 | C23H27NO6 |

|

(+-)-13-methyl-6-oxo-chelidonine | 55739-71-4 | C21H19NO6 |

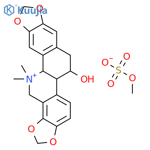

|

6-hydroxy-13,13-dimethyl-5b,6,7,12b,13,14-hexahydro[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium methyl sulfate | 74052-26-9 | C21H22NO5+.CH3O4S- |

|

Corynoline | 18797-79-0 | C21H21NO5 |

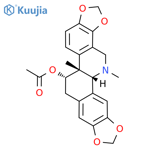

|

Acetylcorynoline | 18797-80-3 | C23H23NO6 |

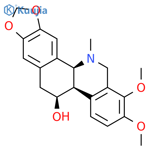

|

Homochelidonine | 476-33-5 | C21H23NO5 |

Letteratura correlata

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

Fornitori consigliati

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati